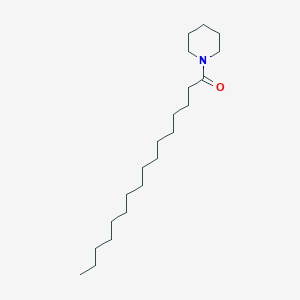

1-(Piperidin-1-yl)hexadecan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-1-ylhexadecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)22-19-16-14-17-20-22/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWUACYNOBUPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289342 | |

| Record name | 1-(piperidin-1-yl)hexadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4629-02-1 | |

| Record name | NSC60375 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(piperidin-1-yl)hexadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Piperidin 1 Yl Hexadecan 1 One and Analogues

Established Synthetic Pathways to N-Acylated Piperidines

The most direct and established method for synthesizing 1-(piperidin-1-yl)hexadecan-1-one involves the acylation of piperidine (B6355638) with a reactive derivative of hexadecanoic acid (palmitic acid). This typically involves the reaction of piperidine with palmitoyl (B13399708) chloride or palmitic anhydride. This classic approach, a form of nucleophilic acyl substitution, is widely used for the preparation of amides.

Another common strategy is the coupling of piperidine and palmitic acid using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the piperidine nitrogen.

Contemporary Strategies for Piperidine Ring Construction

The synthesis of more complex analogs of this compound, particularly those with substituted piperidine rings, necessitates advanced strategies for constructing the heterocyclic core. These contemporary methods offer greater control over stereochemistry and substitution patterns.

Catalytic Hydrogenation of Pyridine (B92270) Derivatives

A prevalent method for synthesizing the piperidine scaffold is the catalytic hydrogenation of corresponding pyridine derivatives. researchgate.netmdpi.com This reaction typically employs transition metal catalysts such as platinum, palladium, rhodium, or ruthenium under a hydrogen atmosphere. researchgate.netcjcatal.com For instance, the complete conversion of pyridine to piperidine can be achieved with a 5% Ru/C catalyst at 100 °C and 3.0 MPa of H2 pressure. cjcatal.com Recent advancements have focused on developing more sustainable and efficient catalytic systems, including electrocatalytic hydrogenation at ambient temperature and pressure. nih.gov This method has been shown to achieve a quantitative conversion of pyridine to piperidine with high yield and current efficiency using a carbon-supported rhodium catalyst. nih.gov The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired piperidine derivative. cjcatal.com

Table 1: Catalytic Hydrogenation of Pyridine Derivatives

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Yield (%) | Reference |

| 5% Ru/C | 100 | 3.0 | Not specified | 100 | cjcatal.com |

| Rh/C | Ambient | Ambient | Water | 98 | nih.gov |

| Pd/C | 80 | 0.5 (H2) | Water | High | organic-chemistry.org |

| PtO2 | Not specified | Not specified | Not specified | High | orgsyn.org |

This table presents a selection of catalytic systems for the hydrogenation of pyridine to piperidine, highlighting the variety of conditions and high yields achievable.

Reductive Amination Protocols in Piperidine Synthesis

Reductive amination is a powerful and versatile tool for forming C-N bonds and is widely employed in the synthesis of piperidines. researchgate.net This two-step process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.net Intramolecular reductive amination of dicarbonyl compounds or amino aldehydes is a common strategy for constructing the piperidine ring. researchgate.netnih.gov Various reducing agents can be used, with borane-pyridine complex (BAP) being a less toxic alternative to sodium cyanoborohydride (NaCNBH3). tandfonline.comtandfonline.com This method has been successfully applied to the reductive amination of piperidines with a range of aldehydes. tandfonline.com

Table 2: Reductive Amination for Piperidine Synthesis

| Carbonyl Compound | Amine Source | Reducing Agent | Key Features | Reference |

| Aldehydes (aromatic, heteroaromatic, aliphatic) | Piperidines (secondary amines) | Borane-pyridine complex (BAP) | Convenient one-pot procedure, avoids toxic cyanide reagents. | tandfonline.comtandfonline.com |

| Carbohydrates | Intramolecular nitrogen source | Various | Synthesis of polyhydroxy piperidine iminosugars. | researchgate.net |

| ω-amino fatty acids | - | Phenylsilane/Iron complex | Iron-catalyzed reductive cyclization. | nih.gov |

This table showcases the versatility of reductive amination in piperidine synthesis, highlighting different starting materials and reagents.

Intramolecular Cyclization Reactions for Piperidine Scaffold Formation

The formation of the piperidine ring through intramolecular cyclization is a cornerstone of synthetic organic chemistry. nih.gov This strategy involves a precursor molecule containing both the nitrogen atom and a reactive site that can undergo ring closure. nih.gov A multitude of cyclization strategies have been developed, including:

Palladium-catalyzed intramolecular hydroamination: This method allows for the cyclization of unactivated alkenes under mild conditions. organic-chemistry.org

Aza-Michael reaction: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound is a straightforward approach to substituted piperidines. mdpi.com

Metal-catalyzed cyclization: Various transition metals, including gold and iron, can catalyze intramolecular cyclization reactions to form piperidines. nih.govnih.gov For example, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes. mdpi.com

Reductive cyclization: The reductive cyclization of amino acetals, often prepared via a nitro-Mannich reaction, provides a diastereoselective route to piperidines. nih.gov

Radical-Mediated Cyclization Approaches

Radical cyclizations offer a powerful and often complementary approach to ionic reactions for the synthesis of piperidines. nih.govrsc.org These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond, forming the heterocyclic ring. Key strategies include:

Photoredox catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient way to generate radicals for cyclization reactions. nih.gov This approach has been used to construct spirocyclic piperidines from linear aryl halide precursors. nih.gov

Copper-catalyzed radical cyclization: Copper catalysts can initiate the formation of nitrogen-centered radicals, which then undergo cyclization. nih.gov This has been applied to the synthesis of piperidines via a 1,6-hydrogen atom transfer mechanism. nih.gov

Tin-mediated radical cyclization: While less common now due to toxicity concerns, tin hydrides have been historically used to mediate radical cyclizations. nih.gov

Chiral Pool Synthesis for Stereoselective Piperidine Derivatives

For the synthesis of enantiomerically pure piperidine derivatives, chiral pool synthesis is a valuable strategy. nih.govresearchgate.net This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the piperidine ring with defined stereochemistry. nih.govcdnsciencepub.com For example, D-arabinopyranosylamine has been employed as a chiral auxiliary to achieve the stereoselective synthesis of 2-substituted dehydropiperidinones, which can be further transformed into variously disubstituted piperidines. cdnsciencepub.com This method allows for the preparation of complex chiral piperidines, which are important scaffolds in many bioactive molecules and pharmaceuticals. researchgate.netacs.org

Table 3: Chiral Pool Synthesis of Piperidine Derivatives

| Chiral Starting Material | Key Transformation | Resulting Piperidine Derivative | Reference |

| D-Arabinopyranosylamine | Domino Mannich–Michael reaction | 2-Substituted dehydropiperidinones | cdnsciencepub.com |

| Choro-homoserine and acetylene (B1199291) dicarboxylate | Formal [4+2] cyclization and subsequent steps | Orthogonally protected piperidine tricarboxylic acid diester | acs.org |

| Glycosyl azides | Reductive amination cascades | Polyhydroxylated piperidines (iminosugars) | nih.gov |

This table illustrates the use of different chiral starting materials to synthesize stereochemically defined piperidine derivatives.

C-H Functionalization in Piperidine Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials. In the context of piperidine synthesis, C-H functionalization allows for the direct introduction of substituents onto the saturated heterocyclic core.

Considerable progress has been made in the functionalization of C-H bonds at positions alpha (C2/C6), beta (C3/C5), and gamma (C4) to the nitrogen atom. researchgate.netnih.gov The site-selectivity of these reactions is often controlled by the choice of catalyst and the nature of the directing group on the piperidine nitrogen. nih.gov For instance, rhodium-catalyzed C-H insertion reactions using specific N-protecting groups like N-Boc or N-brosyl can direct functionalization to the C2 position. nih.gov Conversely, employing an N-α-oxoarylacetyl group can steer the reaction to the C4 position. nih.gov

Challenges in piperidine C-H functionalization include the inherent low reactivity of C(sp³)–H bonds and controlling regioselectivity. The nitrogen atom's electron-withdrawing inductive effect can deactivate adjacent C-H bonds, making reactions more difficult. nih.gov Despite these challenges, various methods have been developed. Transition metal-free approaches, such as dehydrogenative sulfonylation using N-iodosuccinimide, can install functionality at the β-position through an enamine intermediate. researchgate.net Photoredox catalysis has also emerged as a mild and effective method for the C–H arylation of N-Boc protected piperazines, a principle that is applicable to piperidine systems. mdpi.com

These methodologies, while not always directly applied to the synthesis of this compound itself, form a crucial toolbox for creating a diverse range of substituted piperidine analogues. By enabling the late-stage introduction of functional groups, C-H activation streamlines synthetic routes to complex piperidine-containing molecules.

Table 1: Examples of C-H Functionalization Methods for Piperidine and Analogous Rings

| Reaction Type | Position Functionalized | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Rhodium-Catalyzed C-H Insertion | C2 or C4 | Rh2L4 complexes | Site-selectivity controlled by N-directing group. | nih.gov |

| Dehydrogenative Sulfonylation | β-position (C3) | N-Iodosuccinimide (NIS) | Transition metal-free oxidative functionalization via an enamine intermediate. | researchgate.net |

| Photoredox C-H Arylation | α-position (C2) | Iridium or Acridinium photocatalysts | Mild, light-induced reaction for direct C-C bond formation. | mdpi.com |

| Direct C-H Lithiation | α-position (C2) | s-BuLi/(-)-sparteine | Asymmetric functionalization of N-Boc protected systems. | mdpi.com |

Methodological Advancements in High-Yield and Selective Synthesis

Achieving high yields and excellent selectivity (chemo-, regio-, and stereo-) is a primary goal in the synthesis of fine chemicals like this compound. Recent advancements have moved beyond classical methods towards more efficient and scalable processes.

One significant area of progress is the development of one-pot, multi-step reactions. For example, combining a Suzuki–Miyaura coupling with a subsequent hydrogenation step in a single pot allows for the efficient synthesis of functionalized piperidines from pyridine precursors under mild conditions. nih.gov This approach minimizes waste and purification steps between reactions. The hydrogenation of pyridines and their derivatives remains a cornerstone for piperidine synthesis, with modern methods utilizing catalysts based on ruthenium, rhodium, or iridium to achieve high yields and, in the case of substituted pyridines, high stereoselectivity. nih.govmdpi.com

Continuous flow chemistry offers another powerful tool for high-yield synthesis. The preparation of α-substituted piperidines has been demonstrated in a continuous flow system, allowing for rapid reaction times (minutes), smooth scalability, and high diastereoselectivity. organic-chemistry.org Such systems provide precise control over reaction parameters, leading to improved yields and safety profiles compared to batch processing.

Furthermore, organocatalysis has been successfully applied to achieve high enantioselectivity. For instance, the intramolecular aza-Michael addition reaction (IMAMR) can be catalyzed by N-heterocyclic carbenes (NHCs), leading to piperidine products with good yields and high enantioselectivity, an improvement over base-only catalyzed versions of the reaction. mdpi.com

Table 2: Advanced Methodologies for High-Yield and Selective Piperidine Synthesis

| Methodology | Key Features | Example Application | Reference |

|---|---|---|---|

| One-Pot Sequential Reactions | Combines multiple synthetic steps without isolating intermediates, saving time and resources. | Suzuki–Miyaura coupling followed by hydrogenation for functionalized piperidines. | nih.gov |

| Continuous Flow Synthesis | Enables rapid, scalable, and safe production with precise control over reaction conditions. | High-yield, diastereoselective synthesis of α-substituted piperidines. | organic-chemistry.org |

| Asymmetric Hydrogenation | Uses chiral catalysts to produce specific stereoisomers of piperidines from pyridines. | Ruthenium(II) or Rhodium(I) catalyzed hydrogenation of substituted pyridines. | nih.govmdpi.com |

| Organocatalysis | Employs small organic molecules as catalysts to achieve high stereoselectivity. | N-Heterocyclic Carbene (NHC) catalyzed intramolecular aza-Michael addition. | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its analogues can be significantly improved by adhering to the 12 Principles of Green Chemistry. These principles provide a framework for creating more sustainable chemical processes by minimizing waste, energy consumption, and the use of hazardous materials. nih.gov

Waste Prevention : The most effective green strategy is to prevent waste generation in the first place. nih.gov This can be achieved by designing syntheses with high atom economy and by shifting from stoichiometric reagents to catalytic alternatives. For example, the formation of the amide bond in the target molecule traditionally uses stoichiometric coupling agents, which generates significant waste. Catalytic methods for amide bond formation are a greener alternative. ethernet.edu.et

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Cycloaddition and rearrangement reactions are inherently atom-economical.

Safer Solvents and Auxiliaries : Many traditional organic solvents are volatile, toxic, and flammable. A key green approach is to replace them with safer alternatives. The use of deep eutectic solvents (DES), such as a glucose-urea mixture, has been shown to be an effective and environmentally benign medium for the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they require additional reagents and generate waste. nih.gov One-pot syntheses and direct C-H functionalization are excellent strategies for reducing derivatization steps. nih.govresearchgate.net

Catalysis : Catalytic reagents (both chemical and biocatalytic) are superior to stoichiometric reagents because they can be used in small amounts and can be recycled, reducing waste and often enabling milder reaction conditions. ethernet.edu.et The transition metal-catalyzed reactions discussed previously are prime examples of this principle in action.

The application of these principles not only reduces the environmental impact of chemical synthesis but also often leads to more efficient, safer, and cost-effective processes.

Table 3: Application of Green Chemistry Principles to N-Acylpiperidine Synthesis

| Green Chemistry Principle | Application in Piperidine Synthesis | Benefit | Reference |

|---|---|---|---|

| Waste Prevention | Using catalytic methods instead of stoichiometric reagents for amide formation. | Reduces generation of by-product waste. | nih.govethernet.edu.et |

| Safer Solvents | Employing Deep Eutectic Solvents (e.g., glucose-urea) as the reaction medium. | Reduces use of volatile, toxic organic solvents. | asianpubs.orgresearchgate.net |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. | Lowers energy consumption and associated costs. | mdpi.com |

| Reduce Derivatives | Utilizing one-pot procedures or direct C-H functionalization. | Avoids protection/deprotection steps, saving reagents and reducing waste. | nih.govnih.gov |

| Use of Renewable Feedstocks | Synthesizing starting materials from biomass instead of petroleum. | Creates a more sustainable chemical supply chain. | greenchemistry-toolkit.org |

Biological and Bio Analytical Investigations of 1 Piperidin 1 Yl Hexadecan 1 One

Research on Biological Activities of Piperidine (B6355638) Derivatives

The versatility of the piperidine scaffold allows for chemical modifications that can lead to a wide spectrum of biological effects. Researchers have synthesized and evaluated numerous piperidine derivatives, revealing their potential as modulators of various physiological and pathological processes.

Studies on Anticancer Modulatory Effects

Piperidine and its derivatives have emerged as a promising class of compounds in the search for novel anticancer agents. nih.gov These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with crucial signaling pathways that are often dysregulated in cancer cells. nih.gov

For instance, piperine, a well-known alkaloid containing a piperidine moiety, has demonstrated anticancer potential against a range of cancer cell lines, including those of the breast, lung, prostate, and colon. nih.gov Its mechanisms of action are multifaceted, involving the regulation of signaling pathways such as STAT-3, NF-κB, and PI3K/Akt. nih.gov Furthermore, some synthetic piperidine derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell death, such as those from the Bcl-2 and caspase families. nih.gov

Exploration of Antioxidant Capabilities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Piperidine-containing compounds have been investigated for their antioxidant potential. innovareacademics.in The antioxidant activity of these derivatives is often attributed to their ability to scavenge free radicals and chelate metal ions that can catalyze oxidative reactions. nih.gov

The antioxidant capacity of piperidine derivatives can be significantly influenced by the nature and position of substituents on the piperidine ring. innovareacademics.in For example, the introduction of hydroxyl groups or other electron-donating groups can enhance their radical scavenging activity. nih.gov Studies on various N-acylpiperidines have shown a range of antioxidant activities, suggesting that the acyl group also plays a role in modulating this property. innovareacademics.in

Investigations into Antinociceptive Properties

The search for new and effective analgesics is a critical area of pharmaceutical research. Piperidine alkaloids and their synthetic derivatives have a long history of investigation for their antinociceptive (pain-relieving) properties. researchgate.net The mechanisms underlying these effects are diverse and can involve interactions with various receptors and signaling pathways in the central and peripheral nervous systems.

For example, some piperidine derivatives have been shown to interact with opioid receptors, which are the primary targets for many potent painkillers. researchgate.net Others may exert their effects by modulating cannabinoid or serotoninergic pathways, both of which are involved in pain perception. nih.govscienceopen.com Studies on N-alkanoyl-5-hydroxytryptamides, which, like 1-(Piperidin-1-yl)hexadecan-1-one, contain a long alkyl chain amide, have demonstrated significant antinociceptive activity in various animal models of pain. researchgate.netnih.gov These studies suggest that the long lipid chain can play a crucial role in the compound's analgesic effects, possibly by facilitating its interaction with biological membranes or specific receptor sites. nih.gov

Given these findings, it is plausible that this compound could exhibit antinociceptive properties. Its long fatty acid tail might enable it to cross the blood-brain barrier or interact with peripheral sensory neurons to modulate pain signals. However, without direct experimental evidence, this remains a hypothesis that warrants future investigation.

Research on Antimicrobial Spectrum

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Long-chain fatty acids and their derivatives have long been recognized for their antimicrobial properties against a variety of pathogens. nih.gov The antimicrobial activity of these compounds is often attributed to their ability to disrupt bacterial cell membranes, leading to leakage of cellular contents and cell death.

Piperidine derivatives have also been explored for their antimicrobial potential. researchgate.net The combination of a piperidine ring and a long fatty acid chain in this compound suggests that it could possess antimicrobial activity. The lipophilic nature of the hexadecanoyl chain would likely facilitate its insertion into the lipid bilayers of bacterial membranes. The specific spectrum of activity against different bacterial and fungal strains would need to be determined through in vitro screening assays.

Identification and Role of this compound in Biological Systems

To date, there is a lack of published research specifically identifying a natural role or endogenous presence of this compound in biological systems. Its presence in any biological sample would likely be the result of exogenous administration or environmental exposure.

Detection and Quantification in Biological Samples

The detection and quantification of compounds in complex biological matrices such as plasma, urine, or tissue is crucial for pharmacokinetic, toxicological, and metabolomic studies. For a compound like this compound, a combination of chromatographic separation and mass spectrometric detection would be the most suitable analytical approach.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govnih.gov Given the relatively high molecular weight and long alkyl chain of this compound, derivatization might be necessary to improve its volatility and chromatographic behavior. GC-MS provides high sensitivity and specificity, allowing for the identification and quantification of the analyte based on its retention time and mass spectrum. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another highly sensitive and specific technique widely used for the quantification of drugs and their metabolites in biological fluids. nih.govnih.gov This method would likely be the gold standard for analyzing this compound in biological samples. The compound would first be separated from other matrix components by liquid chromatography, followed by ionization and detection by tandem mass spectrometry. The use of multiple reaction monitoring (MRM) would provide excellent selectivity and low limits of detection. nih.gov

The development of a robust and validated analytical method would be a prerequisite for any future in vivo studies on the biological activities of this compound.

Table 1: Potential Analytical Methods for this compound in Biological Samples

| Analytical Technique | Principle | Potential Advantages for this compound Analysis | Potential Challenges |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High chromatographic resolution and established libraries for identification. nih.govnih.gov | May require derivatization to increase volatility; potential for thermal degradation. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of non-volatile compounds followed by highly specific mass-based detection. | High sensitivity and specificity without derivatization; suitable for a wide range of biological matrices. nih.govnih.gov | Matrix effects can influence ionization efficiency; requires careful method development and validation. |

Contribution to Metabolomic Profiles

Mechanistic Research into Biological Interactions of this compound

Detailed mechanistic research on the biological interactions of this compound is limited in publicly accessible scientific literature. While the piperidine moiety is a common scaffold in many biologically active compounds, the specific biological effects of its combination with a hexadecanoyl chain in this particular arrangement have not been a significant focus of published research. nih.govnih.gov

Molecular Target Identification and Ligand-Binding Studies

There is a scarcity of published research specifically identifying the molecular targets of this compound. Ligand-binding studies are crucial for understanding the mechanism of action of a compound, but such studies for this specific molecule are not currently available in public databases. bindingdb.orgnih.gov While numerous studies exist for other piperidine-containing molecules, which have shown affinity for a wide range of receptors including sigma receptors and CXCR3 receptors, this information cannot be directly extrapolated to this compound without specific experimental validation. nih.govnih.gov The long fatty acid chain would significantly alter the physicochemical properties of the molecule compared to many other studied piperidine derivatives, likely leading to different target interactions. chemeo.com

Elucidation of Structure-Activity Relationships for Bioactivity

A detailed structure-activity relationship (SAR) profile for this compound is not available in the current body of scientific literature. SAR studies require the synthesis and biological testing of a series of related analogues to determine which structural features are critical for activity. While SAR studies have been conducted on various classes of piperidine-containing compounds, such as CXCR3 antagonists, these are not directly applicable to the unique structure of this compound. nih.gov The key structural components of this molecule are the piperidine ring and the C16 saturated fatty acid tail connected by an amide bond. nih.gov Understanding how modifications to either the piperidine ring or the length and saturation of the fatty acid chain affect biological activity would be the subject of future SAR studies.

Advanced Research Applications and Potentials of 1 Piperidin 1 Yl Hexadecan 1 One

Application in Quantitative Metabolomics Research Methodologies

Utilization in Investigating Biological Responses and Changes in Organisms

While many piperidine (B6355638) derivatives are synthesized and tested for their biological activity, no pharmacological or biological assay results have been published for 1-(Piperidin-1-yl)hexadecan-1-one. Research into related structures, such as piperidinol analogs for anti-tuberculosis activity or other derivatives for their impact on mitochondrial metabolism, does not extend to this specific molecule. mdpi.com

Broader Research Utility in Chemical and Pharmaceutical Sciences

The piperidine ring is a crucial scaffold in drug discovery, and thousands of related compounds are synthesized annually. mdpi.com However, this compound has not been highlighted as a key intermediate, a building block for more complex molecules, or a tool compound in any published chemical or pharmaceutical research. Its synthesis is straightforward, but its subsequent use in broader research programs is not documented.

Development as a Standard or Reference Compound in Analytical Research

The compound is listed in the NIST (National Institute of Standards and Technology) Chemistry WebBook with gas chromatography data, specifically its Kovats retention index. nist.govnih.gov This indicates it has been characterized analytically. However, there is no evidence of its development or use as a certified reference material or analytical standard for quality control or calibration in routine research or industrial applications.

Perspectives and Future Research Directions for 1 Piperidin 1 Yl Hexadecan 1 One

Emerging Methodologies for Comprehensive Biological Profiling

The full biological activity of 1-(Piperidin-1-yl)hexadecan-1-one remains largely uncharted. A thorough understanding of its effects necessitates the application of modern and comprehensive biological profiling techniques. The initial step in drug discovery involves identifying bioactive compounds, which requires the selection of appropriate bioassays to assess both activity and potency. nih.gov

High-throughput screening (HTS) represents a foundational approach for the initial evaluation of the biological activities of a vast number of compounds. nih.gov For this compound and its analogues, HTS could be employed to rapidly screen for various potential activities, such as antimicrobial, antifungal, or anticancer effects. rsc.orgresearchgate.net The discovery of novel bioactive small molecules can be facilitated by the enrichment of screening libraries with structurally interesting compounds. pulsus.compulsus.com

Beyond initial screening, more sophisticated assays are required to elucidate specific mechanisms of action. For instance, given that many piperidine (B6355638) alkaloids exhibit neurological effects, assays to evaluate the interaction of this compound with specific receptors, such as histamine (B1213489) H3 and sigma-1 receptors, could be insightful. nih.gov Furthermore, DNA-damaging activity can be evaluated using assays with mutant yeast strains like Saccharomyces cerevisiae. nih.gov

Integration of Omics Technologies in Mechanistic Research

To gain a deeper understanding of the molecular mechanisms underlying the biological activities of this compound, the integration of various "omics" technologies is paramount. These technologies provide a holistic view of the molecular changes within a biological system in response to a specific compound.

Lipidomics , a branch of metabolomics, systematically analyzes lipid metabolic networks. mdpi.com Given the long hexadecanoyl (palmitoyl) chain of this compound, its influence on lipid metabolism is a strong possibility. Untargeted lipidomics based on ultra-high-performance liquid chromatography-mass spectrometry can reveal comprehensive alterations in the plasma lipidome. nih.gov This technique has been successfully used to identify unique lipid signatures and potential biomarkers in various conditions, and a similar approach could elucidate the role of this compound in lipid-related pathways. nih.govnih.gov

Transcriptomics and metabolomics can provide further insights. For instance, studies on other natural products have used these technologies to identify key genes and metabolic pathways involved in their biosynthesis and biological effects. mdpi.com By analyzing changes in gene expression and metabolite profiles in cells or organisms treated with this compound, researchers can identify the pathways it modulates.

Development of Novel Synthetic Routes for Specific Research Needs

The advancement of research on this compound and its derivatives is also dependent on the development of efficient and versatile synthetic methods. nih.gov While classical methods for amide synthesis exist, they often involve hazardous reagents and generate significant waste. semanticscholar.org

Green Chemistry Approaches: Modern synthetic chemistry is increasingly focused on developing greener and more sustainable methods. acs.org For amide synthesis, this includes solvent-free reactions and the use of green catalysts like boric acid or reusable Brønsted acidic ionic liquids. semanticscholar.orgacs.org Ultrasonic synthesis is another promising green technique that can reduce reaction times and increase yields. rsc.org Electrosynthesis is also emerging as a sustainable route for amide preparation. rsc.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective biocatalysts for the synthesis of amides and piperidine derivatives. rsc.orgrsc.orgnih.gov The immobilization of these enzymes on supports like magnetic halloysite (B83129) nanotubes can lead to reusable and more efficient catalysts. rsc.orgrsc.org Chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, can also be employed for the asymmetric synthesis of complex piperidine structures. nih.gov

The development of these novel synthetic routes would not only provide more environmentally friendly ways to produce this compound but also facilitate the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. nih.govrsc.org

Role in Interdisciplinary Studies (e.g., Chemical Ecology, Systems Biology)

The study of this compound can extend beyond pharmacology and synthetic chemistry into interdisciplinary fields like chemical ecology and systems biology.

Chemical Ecology: Piperidine alkaloids are known to play essential ecological roles, such as protecting plants from predators. mdpi.com The long-chain amide structure of this compound is reminiscent of semiochemicals used in insect communication and defense. Investigating the potential role of this compound in plant-insect or insect-insect interactions could open up new avenues of research in chemical ecology. mdpi.com

Systems Biology: By integrating data from various omics technologies (lipidomics, transcriptomics, etc.), a systems-level understanding of the effects of this compound can be achieved. This approach moves beyond a single target or pathway and considers the compound's impact on the entire biological network. This is crucial for understanding the multifaceted and potentially subtle effects of a compound. The KEGG PATHWAY database is a useful resource for mapping the metabolic and signaling pathways that might be affected. genome.jp

Addressing Current Research Gaps and Challenges

Despite the potential of this compound, several research gaps and challenges need to be addressed to fully realize its scientific and potential therapeutic value.

A significant limitation in the study of many piperidine alkaloids is the scarcity of the compounds, which restricts comprehensive biological evaluation, particularly in vivo studies. mdpi.com While this compound can be synthesized, efficient and scalable synthetic routes are necessary to produce sufficient quantities for extensive research.

The biological functions of many piperidine metabolites have been examined on a limited scale, and many findings are preliminary. researchgate.net For this compound, there is a clear need for a systematic evaluation of its biological activities across a wide range of assays.

A detailed understanding of the structure-activity relationships (SAR) is currently lacking. mdpi.com The synthesis and biological testing of a diverse range of analogues with modifications to both the piperidine ring and the fatty acid chain are required to delineate the structural features crucial for any observed activity.

Finally, the translation of in vitro findings to in vivo efficacy presents a common challenge in drug discovery. Even if a compound shows potent activity in a cell-based assay, its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), will determine its effectiveness in a living organism. rsc.org Future research must therefore include in vivo studies in relevant animal models.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(Piperidin-1-yl)hexadecan-1-one in laboratory settings?

- Methodological Guidance : Prioritize flammability mitigation (e.g., grounding equipment, avoiding sparks) based on GHS hazard classification H226 for similar piperidine derivatives. Use fume hoods for volatile steps and wear PPE (gloves, goggles) to prevent skin/eye contact, as seen in safety protocols for 1,1'-(azodicarbonyl)dipiperidine . Ensure proper ventilation and adhere to OSHA HCS guidelines for storage and disposal .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Guidance : Employ nucleophilic substitution between hexadecanoyl chloride and piperidine under anhydrous conditions. Monitor reaction progress via TLC or GC-MS, referencing purification techniques for Piperidin-4-one (e.g., recrystallization in ethanol/water) . Adjust catalyst concentration and reaction temperature (e.g., 50-70°C) to enhance yield, as demonstrated in synthesis of 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Guidance : Use - and -NMR to confirm piperidine ring integration and ketone functionality. IR spectroscopy can validate the C=O stretch (~1700 cm). Compare with spectral libraries for structurally related compounds like 1-(2-methylphenyl)piperidin-4-one .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Guidance : Use SHELXL for refinement of high-resolution data, leveraging its robustness for small-molecule structures . For visualization, apply ORTEP-3 to generate thermal ellipsoid plots, ensuring accurate depiction of bond angles and torsional strain in the aliphatic chain . Address twinning or disorder using SHELXD/SHELXE pipelines .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

- Methodological Guidance : Implement rigorous QC via HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity. Request peptide-content analysis (if applicable) to standardize concentrations, as recommended for research-grade compounds . For SAR studies, validate bioactivity across batches using cell-based assays under controlled humidity to minimize hygroscopic effects .

Q. How does the compound interact with indoor surface materials in environmental chemistry studies?

- Methodological Guidance : Use microspectroscopic imaging (e.g., AFM-IR) to analyze adsorption on silica or polymer surfaces. Reference methodologies from indoor surface chemistry studies, which highlight oxidation pathways under UV light . Quantify volatile byproducts via GC-MS, adjusting relative humidity to simulate real-world conditions .

Q. What computational approaches predict the stability of this compound under oxidative stress?

- Methodological Guidance : Perform DFT calculations (B3LYP/6-31G*) to model radical formation at the ketone group. Validate with accelerated aging experiments (e.g., 40°C/75% RH for 4 weeks) and compare degradation profiles with LC-MS data, as applied to piperidine-based fungicides .

Contradictions and Critical Analysis

- Crystallographic Software Limitations : While SHELX is widely used, notes its inefficiency for macromolecular data compared to modern tools. Researchers should cross-validate structural models with spectroscopic data to avoid overinterpretation .

- Safety Data Gaps : The SDS for 1-Heptadecene (H226) lacks acute toxicity data, necessitating conservative hazard assumptions for this compound until targeted studies are conducted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.